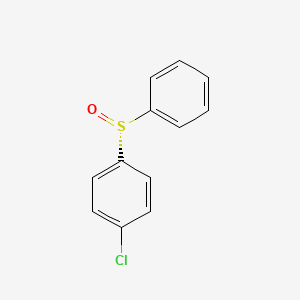

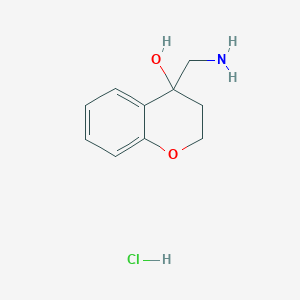

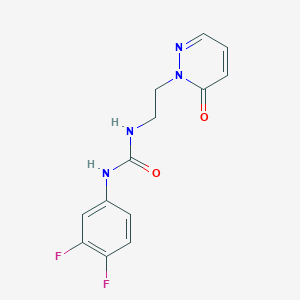

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in cancer research.

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Applications

- Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against various human pathogenic microorganisms, including both bacteria and fungi, indicating their potential use in developing new antimicrobial therapies (Saravanan, Alagarsamy, & Prakash, 2015). Further research into novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues has confirmed their potent antibacterial activities against S. aureus and E. coli (Dhokale, Thakar, Bansode, & Mahadik, 2019).

Herbicidal Activities

- The introduction of quinazoline derivatives as Protox inhibitors has opened up new avenues in herbicide development. Compounds synthesized with various pharmacophores have shown significant herbicidal activities, with some being identified as promising candidates for postemergent herbicide use in controlling broadleaf weeds in rice fields (Luo et al., 2008).

Anticancer Activities

- Research on quinazoline derivatives has also extended into the field of cancer treatment, where several compounds have been synthesized and evaluated for their antitumor activity. These studies have led to the identification of compounds with broad-spectrum antitumor activity and selective activities towards various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016). Additionally, N-substituted 3-amino-1H-indazole derivatives with phenylurea moiety have shown inhibitory activity against cancer cell growth, highlighting the versatility of quinazoline derivatives in anticancer research (Kornicka et al., 2017).

Polymerization Processes

- Quinazoline derivatives have also found applications in polymerization processes. The synthesis and characterization of these compounds have contributed to the development of new materials with potential applications in various industrial processes (Miyamoto et al., 1995).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde (1.0 equiv) and phenylurea (1.2 equiv) in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and reflux the mixture for 4 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 4: Wash the product with a suitable solvent (e.g. ethanol) and dry it under vacuum to obtain the desired product, (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |

Número CAS |

899984-11-3 |

Fórmula molecular |

C18H18N4O2 |

Peso molecular |

322.368 |

Nombre IUPAC |

1-(2-oxo-3-propylquinazolin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C18H18N4O2/c1-2-12-22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21,23) |

Clave InChI |

UNWCZFMADFUZHE-LTGZKZEYSA-N |

SMILES |

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)

![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)

![N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)